![molecular formula C15H16N4O2S2 B3012247 1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-41-7](/img/structure/B3012247.png)
1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves condensation reactions. For instance, the synthesis of a diethyl-2-thioxodihydropyrimidine derivative was achieved by condensing 1,3-diethyl-2-thiobarbituric acid with a dimethyl-1-phenylpyrazole derivative in ethanol with pyridine as a catalyst . This method suggests that similar condensation strategies could potentially be applied to synthesize the compound , using appropriate sulfanyl and thiophenyl substituted starting materials.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex, with the potential for various substituents to influence the overall molecular conformation and intermolecular interactions. For example, a triazolopyrimidine derivative was studied in two different solvate forms, which exhibited distinct supramolecular architectures due to different hydrogen-bonding interactions and π-π stacking . This implies that the molecular structure of "1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione" would likely be influenced by its substituents, potentially leading to unique crystal packing and properties.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various electrophilic substitution reactions. For example, a dimethylpyrrolopyrimidine derivative was found to react through halogenation, aminomethylation, acylation, and azo coupling at specific positions on the pyrimidine ring . This suggests that the compound of interest might also be amenable to similar reactions, which could be used to further modify its structure or introduce additional functional groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. Pyrimidine derivatives often exhibit interesting optical and electronic properties due to their conjugated systems and heteroatoms. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. The solvate forms of a triazolopyrimidine derivative, for example, showed different supramolecular structures, which could influence its solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Research has investigated the crystal structures of similar pyrido[2,3-d]pyrimidine derivatives, highlighting the significance of hydrogen bonding and π-π stacking interactions in determining their molecular assembly. For instance, a study by Trilleras et al. (2009) detailed the crystal structures of four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing diverse molecular arrangements facilitated by hydrogen bonding and π-π interactions, which could influence the solubility and stability of related compounds (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Synthetic Methods
Significant efforts have been made to develop efficient synthetic routes for pyrimidine derivatives. Rahmani et al. (2018) reported a novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation, demonstrating a sustainable and reusable catalyst for the synthesis of complex pyrimidine structures (Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Photophysical Properties and Applications
The photophysical properties of pyrimidine derivatives have been explored for potential applications in optical materials and sensors. A study by Yan et al. (2017) on pyrimidine-phthalimide derivatives showcased their solid-state fluorescence and solvatochromism, indicating their utility as colorimetric pH sensors and in optoelectronic devices due to their tunable photophysical properties (Yan, Meng, Li, Ge, & Lu, 2017).
Chemical Reactions and Functionalization
The reactivity and functionalization of pyrimidine cores have been investigated to expand their utility in medicinal chemistry and material science. For example, Gulevskaya et al. (1994) explored the regioselective amination of condensed pyrimidines, demonstrating the ability to selectively introduce amino groups, which is crucial for the development of novel pharmaceuticals and functional materials (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Zukünftige Richtungen
Thiophene and its derivatives are attracting great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione”, with wider therapeutic activity is a topic of interest for medicinal chemists .
Wirkmechanismus
Target of Action
It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various targets and cause significant changes . The electron pairs on sulfur are significantly delocalized in the π electron system and behave extremely reactive like benzene derivative .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of biological and physiological functions .
Action Environment
It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-4-7-23-13-10-12(18(2)15(21)19(3)14(10)20)16-11(17-13)9-6-5-8-22-9/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDOHHASCSKPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


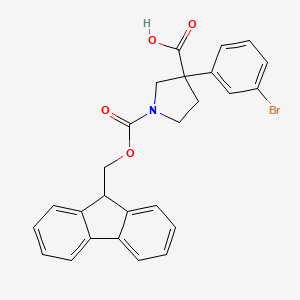
![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)
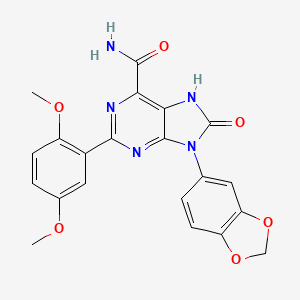
![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)
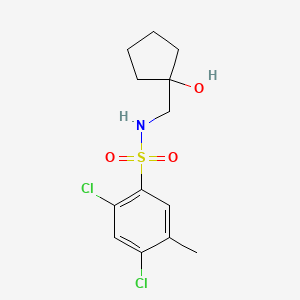

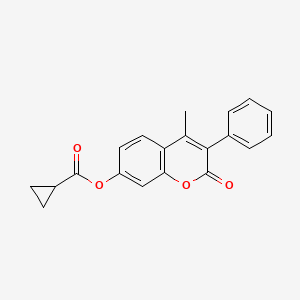
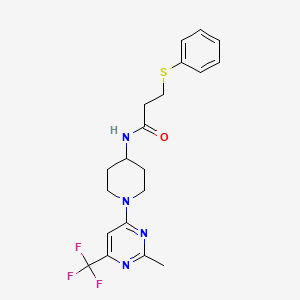
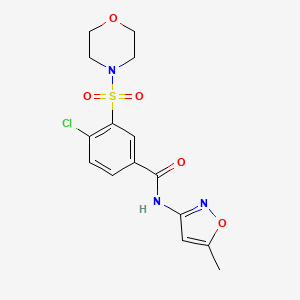
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

